molecular formula C5H10ClNO B1594031 Aziridine;2-(chloromethyl)oxirane CAS No. 68307-89-1

Aziridine;2-(chloromethyl)oxirane

Cat. No.: B1594031
CAS No.: 68307-89-1
M. Wt: 135.59 g/mol
InChI Key: RZEOGCQQWUAKHM-UHFFFAOYSA-N
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Description

Aziridine;2-(chloromethyl)oxirane: is a complex chemical compound formed through the reaction of aziridine homopolymers with epichlorohydrin. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity. Epichlorohydrin is an epoxide used in the production of various polymers and resins. The combination of these two compounds results in a polymer with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridine, homopolymer, reaction products with epichlorohydrin typically involves the polymerization of aziridine monomers followed by a reaction with epichlorohydrin. The polymerization of aziridine can be achieved through anionic or cationic ring-opening polymerization mechanisms . The reaction with epichlorohydrin is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The aziridine monomers are polymerized using catalysts and initiators to form the homopolymer. This homopolymer is then reacted with epichlorohydrin under specific temperature and pressure conditions to produce the final product .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions of Aziridine

Aziridine’s strained ring undergoes nucleophilic attack at the α-carbon, leading to ring opening. Key reactions include:

Alcoholysis and Aminolysis

  • Mechanism : Base-induced cleavage reverses the cyclization pathway. For example, aziridine reacts with water or alcohols under acidic conditions to form ethanolamine derivatives .

  • Example : Reaction with trimethylsilylazide (TMSN₃) in the presence of chiral ligands enables asymmetric synthesis of oseltamivir (Tamiflu) .

Organometallic Reagents

  • Reagents : Organolithium and cuprates attack aziridine to form linear amines.

  • Stereochemical Control : N-Tosyl aziridines react with alkynes or nitriles via zwitterionic intermediates under Lewis acid catalysis (e.g., BF₃), yielding functionalized amines .

Epoxide Ring-Opening

  • Azide Substitution : Reaction with sodium azide forms azido alcohols, which undergo Staudinger reduction to aziridines (e.g., synthesis of aziridine-2-carboxylates with >95% enantiomeric excess) .

    EpoxideNaN3Azido AlcoholPh3PAziridine\text{Epoxide}\xrightarrow{\text{NaN}_3}\text{Azido Alcohol}\xrightarrow{\text{Ph}_3\text{P}}\text{Aziridine}
  • Amine Alkylation : Primary amines attack the chloromethyl group, forming β-chloroamines .

N-Alkylation of Aziridine

Aziridine reacts with 2-(chloromethyl)oxirane under basic conditions (KOH/DMSO) to form N-alkylated derivatives. This proceeds via nucleophilic substitution at the chloromethyl carbon :

Aziridine+2 Chloromethyl oxiraneKOH2 3 Aziridin 1 yl 2 hydroxypropyl derivatives\text{Aziridine}+\text{2 Chloromethyl oxirane}\xrightarrow{\text{KOH}}\text{2 3 Aziridin 1 yl 2 hydroxypropyl derivatives}

Biological Relevance : The resulting compound exhibits cytotoxicity (IC₅₀ = 6.45–9.36 μM) against drug-resistant cancer cell lines .

Inversion During Aziridine Formation

Epoxide-to-aziridine conversion involves two inversions:

  • Azide attack at the epoxide’s β-carbon (trans opening).

  • Phosphine-induced cyclization with inversion at the α-carbon .
    This results in trans-aziridine esters from cis-epoxides and vice versa.

Regioselectivity in Aziridination

Steric effects dominate regioselectivity. For example:

  • Limonene undergoes aziridination at the less hindered terminal alkene (15:1 selectivity) .

  • Cholesterol derivatives yield aziridines without requiring alcohol protection .

Table 2: Biological Activity of Aziridine Derivatives

CompoundCell Line (IC₅₀, μM)ApplicationSource
2-[3-(Aziridin-1-yl)-...]KB-31: 9.36; KB-8511: 6.45Anticancer agent
trans-Azi-Gly-Gly-OBnSARS-CoV Mᵖʳᵒ inhibition: 75%Antiviral inhibitor

Scientific Research Applications

Medicinal Chemistry

Aziridine derivatives have been widely studied for their bioactive properties . The compound 2-(chloromethyl)oxirane is particularly noted for its potential in synthesizing antibiotics and other pharmaceuticals.

  • Antibiotic Synthesis : Aziridine compounds are key intermediates in the synthesis of broad-spectrum antibiotics such as chloramphenicol, thiamphenicol, and florfenicol. These antibiotics are effective against both gram-positive and gram-negative bacteria . The synthesis involves converting aziridine derivatives into bioactive compounds through various chemical reactions.
  • Antiviral and Antimicrobial Agents : Recent studies have highlighted the use of aziridine derivatives in developing antiviral and antimicrobial coatings. These coatings can be applied to surfaces to inhibit microbial growth, thus enhancing hygiene and safety in healthcare settings .

Polymer Science

Aziridine; 2-(chloromethyl)oxirane is also significant in polymer chemistry due to its ability to form polymers with unique properties.

  • Polymerization Techniques : The compound can undergo ring-opening polymerization (ROP), leading to the formation of polyamines that are utilized in various applications including flocculation in paper-making industries and as additives for inkjet paper production .
  • Material Development : Aziridine-based polymers have been explored for their use in creating materials with specific functionalities, such as CO2 capture and metal chelation for wastewater treatment . These polymers can be tailored for specific applications by modifying their chemical structure.

Environmental Applications

The environmental impact of aziridine compounds is an area of growing interest.

  • Wastewater Treatment : Research indicates that aziridine derivatives can be employed in wastewater treatment processes due to their ability to chelate metals and remove contaminants from water sources . This application is critical for developing sustainable practices in industrial settings.
  • Toxicity Assessments : Studies have shown that while aziridine compounds exhibit some toxicity, their derivatives can be designed to minimize adverse environmental effects. For example, polymeric forms may reduce the bioavailability of toxic components .

Case Studies

  • Synthesis of Antibiotics :
    • A study demonstrated the successful conversion of 2-carboxy-l-sulfinylaziridine into chloramphenicol through a series of reactions involving reducing agents and acid-base treatments. This process highlights the utility of aziridines in pharmaceutical synthesis .
  • Polymer Applications :
    • Research on the polymerization of N-benzylaziridine revealed that modifying the 2-position significantly affects the polymer's stability and reaction kinetics. This finding underscores the importance of structural modifications in optimizing polymer properties for specific applications .

Mechanism of Action

The mechanism of action of aziridine, homopolymer, reaction products with epichlorohydrin involves the interaction of the polymer with specific molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is harnessed in applications such as cross-linking agents in coatings and adhesives .

Comparison with Similar Compounds

    Azetidine, homopolymer, reaction products with epichlorohydrin: Similar in structure and reactivity but with a four-membered ring instead of a three-membered ring.

    Polyethyleneimine: A polymer with similar applications but different structural properties.

Uniqueness: Aziridine;2-(chloromethyl)oxirane are unique due to the high reactivity of the aziridine ring, which imparts distinct properties to the polymer. This makes it particularly useful in applications requiring strong adhesion and cross-linking .

Properties

CAS No.

68307-89-1

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

aziridine;2-(chloromethyl)oxirane

InChI

InChI=1S/C3H5ClO.C2H5N/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;3H,1-2H2

InChI Key

RZEOGCQQWUAKHM-UHFFFAOYSA-N

SMILES

C1CN1.C1C(O1)CCl

Canonical SMILES

C1CN1.C1C(O1)CCl

Origin of Product

United States

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